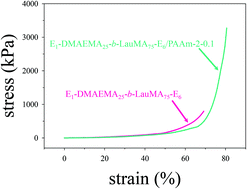Double-networks based on pH-responsive, amphiphilic “core-first” star first polymer conetworks prepared by sequential RAFT polymerization
Polymer Chemistry Pub Date: 2016-09-19 DOI: 10.1039/C6PY01340F
Abstract
This manuscript presents the preparation and study of a new double-network hydrogel system, comprising an amphiphilic, pH-responsive first polymer conetwork synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization, and a second hydrophilic polymer network prepared via free radical photopolymerization. The amphiphilic character of the first conetwork led to its phase separation on the nanoscale, as indicated by small-angle neutron scattering (SANS) in deuterium oxide, whereas the presence of segments consisting of tertiary amine-bearing monomer repeating units resulted in pH-dependent equilibrium swelling in water. Finally, the introduction of a second, reinforcing network into the structure of the first conetwork produced a double-network hydrogel system with mechanical properties (compressive stress and strain at break, and low-strain elastic modulus) superior to those of the first conetwork. Thus, the present complex hydrogel system bears three important functions: high mechanical properties to endure an environment with high stresses, hydrophobic pockets to solubilize non-polar substances within an overall aqueous milieu, and an ability to respond to changes in pH. Such multi-functional water-swollen polymer systems can pave the way toward next-generation biomaterials.


Recommended Literature
- [1] Inside front cover
- [2] The surface acidity of solid oxides and its characterization by IR spectroscopic methods. An attempt at systematization
- [3] Structural and electronic properties of Li8ZrO6 and its CO2 capture capabilities: an ab initio thermodynamic approach
- [4] On-surface cross-coupling methods for the construction of modified electrode assemblies with tailored morphologies†‡
- [5] Interdisciplinary collaborations to address the uncertainty problem in life cycle assessment of nano-enabled products: case of the quantum dot-enabled display†
- [6] Polypyrrole actuators with inverse opal structures†
- [7] Announcing the new Nanoscale Horizons Community Board
- [8] Chiral chromane[4]arenes synthesised by cycloaddition reactions of o-quinomethine resorcin[4]arenes†
- [9] A synthetic glycan array containing Cryptococcus neoformans glucuronoxylomannan capsular polysaccharide fragments allows the mapping of protective epitopes†
- [10] ZIF-67/BiOCl nanocomposites for highly efficient detection of NO2 gas at room temperature†










